molecular formula C10H11ClN2O2 B2414255 Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride CAS No. 2402840-11-1

Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride

カタログ番号: B2414255
CAS番号: 2402840-11-1
分子量: 226.66
InChIキー: AVSONRQAWJCKQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound is characterized by a fused bicyclic structure that includes both imidazole and pyridine rings. The presence of a carboxylate group and a methyl group on the imidazo[1,2-a]pyridine core enhances its chemical reactivity and potential biological activity.

特性

IUPAC Name

methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-7-6-12-4-3-8(10(13)14-2)5-9(12)11-7;/h3-6H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSONRQAWJCKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

Types of Reactions

Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the carboxylate group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K₂CO₃.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyridine compounds with various functional groups.

科学的研究の応用

Anti-Tuberculosis Applications

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate; hydrochloride, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Key Findings:

  • High Throughput Screening: A high throughput screening approach identified several imidazo[1,2-a]pyridine analogues with promising activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium bovis BCG. The minimum inhibitory concentration (MIC) values ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating significant antibacterial potential .
  • Structure-Activity Relationship (SAR): SAR studies revealed that modifications to the carboxylate structure enhanced potency. For instance, a series of 3-carboxylate derivatives exhibited MIC values as low as 0.003 to 0.05 μM against replicating Mtb, demonstrating their potential as first-generation anti-TB agents .
  • Non-Toxicity: Most compounds tested showed non-toxicity against various cell lines, including VERO and MCF-7 cells, which is crucial for therapeutic development .

Cancer Research Applications

The imidazo[1,2-a]pyridine scaffold has also been explored for its potential in cancer therapy through its interaction with key signaling pathways.

Key Findings:

  • PI3K/Akt/mTOR Pathway: A derivative of imidazo[1,2-a]pyridine was shown to selectively inhibit components of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. This compound demonstrated an IC50 of 0.20 nM for PI3K and 21 nM for mTOR, along with effective cellular growth inhibition in HCT-116 colorectal cancer cells at an IC50 of 10 nM .
  • Potential for Targeted Therapy: These findings suggest that methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate; hydrochloride could be further investigated as a targeted therapy option for cancers characterized by aberrant activation of the PI3K/Akt/mTOR signaling cascade.

作用機序

The mechanism of action of Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting enzymes involved in bacterial cell wall synthesis . The compound’s ability to interfere with DNA replication and protein synthesis also contributes to its antimicrobial activity.

類似化合物との比較

Similar Compounds

Uniqueness

Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. Its hydrochloride salt form improves its solubility and stability, making it more suitable for various applications in research and industry.

生物活性

Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride is a compound of significant interest in pharmacological research due to its biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which are known for their diverse biological activities. The presence of the methyl group at the 2-position and the carboxylate functionality significantly influence its reactivity and interactions with biological targets.

Biological Activity

Cytochrome P450 Inhibition

The compound has been identified as a potent inhibitor of cytochrome P450 enzyme CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in adverse drug interactions.

Research indicates that this compound interacts specifically with CYP1A2, which is involved in the metabolism of various therapeutic agents. Understanding this interaction is vital for assessing the safety profile of drugs metabolized by this pathway .

Mutagenic and Carcinogenic Potential

Compounds within this class have also been studied for their mutagenic properties. The structural similarity to known carcinogens raises concerns regarding their safety in long-term exposure scenarios. Studies suggest that prolonged exposure may lead to DNA damage, necessitating further investigation into their potential carcinogenic effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CYP1A2 InhibitionPotent inhibitor affecting drug metabolism and potential drug-drug interactions
MutagenicityExhibits mutagenic properties linked to structural similarity with carcinogens
Antimicrobial ActivitySome analogues show promise against multidrug-resistant strains of tuberculosis (MDR-TB)

Case Studies

  • Inhibition Studies : A study by Abrahams et al. identified several imidazo[1,2-a]pyridine analogues as effective inhibitors against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for these compounds ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, demonstrating potential therapeutic applications in treating tuberculosis .
  • Safety Profile Analysis : A detailed safety assessment revealed that while the compound exhibits significant biological activity, concerns regarding its mutagenic potential necessitate careful evaluation in drug development contexts. Long-term exposure studies are recommended to fully understand the implications of its use in therapeutic settings .

Q & A

Q. What are the common synthetic routes for Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate hydrochloride, and how do reaction conditions affect yield?

  • Methodological Answer : A key synthesis involves halogen-metal exchange followed by electrophilic substitution. For example, 3-bromo-2-methylimidazo[1,2-a]pyridine undergoes magnesium chloride-mediated exchange in THF at −15°C, followed by reaction with chlorodiphenylphosphine. Purification via silica chromatography and subsequent oxidation with hydrogen peroxide yields phosphorylated derivatives. Yields are highly sensitive to temperature control and stoichiometry, with reported yields as low as 5.9% due to side reactions . Alternative routes include tert-butyl hypochlorite-mediated chlorination of parent imidazopyridines, though competing byproducts (e.g., trichloromethyl derivatives) necessitate careful quenching and extraction .
  • Table 1 : Synthesis Route Comparison
MethodKey StepYieldConditionsReference
Halogen-metal exchangeMgCl2/LiCl in THF, −15°C5.9%N2 atmosphere, RT quenching
Hypochlorite chlorinationtert-BuOCl, pyridine49.2%Room temperature, 12 h

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC/MS) are critical. The ¹H NMR spectrum of derivatives shows distinct aromatic proton patterns (e.g., quartets and singlets for trichloromethyl groups) and methyl resonances (δ 1.82 ppm for methylimidazopyridine). LC/MS with reverse-phase columns (e.g., Phenomenex C18) and TFA-modified mobile phases resolves impurities, while high-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 333.1157 for phosphorylated derivatives) . Purity assessment via HPLC with UV detection at 254 nm is recommended for stability studies .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards. The hydrochloride salt may release HCl vapors under heat; avoid contact with moisture. Storage in anhydrous DCM or Et2O under nitrogen minimizes degradation. Quench reactions with saturated NH4Cl to neutralize residual reagents, and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How does the hydrochloride salt form influence physicochemical properties compared to the free base?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility and crystallinity, critical for pharmacokinetic studies. Protonation of the imidazopyridine nitrogen increases polarity, reducing logP values. Comparative dissolution studies in simulated gastric fluid (pH 1.2) show 80% solubility for the salt vs. <20% for the free base. Stability testing under accelerated conditions (40°C/75% RH) reveals no deliquescence over 30 days, supporting its use in solid formulations .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times and improves selectivity. For example, GuHCl-catalyzed reactions under microwave irradiation (100°C, 300 W) achieve 85% yield in 20 minutes vs. 12 hours conventionally. Solvent-free conditions minimize purification steps, though catalyst loading (e.g., 10 mol% GuHCl) must balance cost and efficiency . Scale-up requires rigorous temperature control to prevent exothermic side reactions.

Q. What advanced analytical methods resolve stability and degradation profiles?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-HRMS identify major degradation products. For instance, acidic conditions hydrolyze the methyl ester to carboxylic acid derivatives, detectable via shifts in retention time (RT 3.73 min → 2.95 min). Mass fragmentation patterns (e.g., m/z 176.17 for decarboxylated products) confirm degradation pathways. Accelerated stability chambers (25°C/60% RH) combined with Karl Fischer titration monitor hygroscopicity .

Q. How do structural modifications (e.g., phosphine oxide substituents) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., diphenylphosphoryl at position 3) enhance binding to neuropeptide S receptors (Ki = 12 nM vs. 180 nM for unmodified analogs). In vivo rodent models demonstrate reduced anxiety-like behavior (elevated plus maze test) with phosphorylated derivatives. However, increased logP from hydrophobic substituents reduces aqueous solubility, necessitating prodrug strategies .

Q. How should researchers address contradictions in reported synthetic yields?

  • Methodological Answer : Discrepancies arise from varying purification techniques and starting material purity. For example, silica chromatography may recover 30% product vs. 50% via reverse-phase HPLC. Reproducibility requires strict adherence to stoichiometric ratios (e.g., 1:1.2 substrate:reagent) and inert atmosphere protocols. Cross-validation using multiple characterization methods (NMR, HRMS) ensures consistency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。